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molecular formula C17H18ClN3O3 B8526892 2-tert-Butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one CAS No. 56361-57-0

2-tert-Butyl-6-[2-(5-chloro-2-nitrophenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one

Cat. No. B8526892
M. Wt: 347.8 g/mol
InChI Key: GGLOSSFVOIXPQY-UHFFFAOYSA-N
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Patent
US04141903

Procedure details

When in Example 1, the 2 nitro-2'-hydroxy-5'-methyl-azobenzene is replaced by an equivalent amount of 2-nitro-5-chloro-2'-hydroxy-3'-tert-butyl-5'-methylazobenzene, the above noted product is obtained.
Name
nitro-2'-hydroxy-5'-methyl-azobenzene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+](C1C(O)=C(N=NC2C=CC=CC=2)C=C(C)C=1)([O-])=O.[N+:20]([C:23]1[CH:28]=[CH:27][C:26]([Cl:29])=[CH:25][C:24]=1[N:30]=[N:31][C:32]1[CH:37]=[C:36]([CH3:38])[CH:35]=[C:34]([C:39]([CH3:42])([CH3:41])[CH3:40])[C:33]=1[OH:43])([O-])=O>>[Cl:29][C:26]1[CH:27]=[CH:28][C:23]2=[N:20][N:31]([C:32]3[CH:37]=[C:36]([CH3:38])[CH:35]=[C:34]([C:39]([CH3:42])([CH3:41])[CH3:40])[C:33]=3[OH:43])[N:30]=[C:24]2[CH:25]=1

Inputs

Step One
Name
nitro-2'-hydroxy-5'-methyl-azobenzene
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C(=C(C=C(C1)C)N=NC1=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1)Cl)N=NC1=C(C(=CC(=C1)C)C(C)(C)C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above noted product is obtained

Outcomes

Product
Name
Type
Smiles
ClC1=CC=2C(=NN(N2)C2=C(C(=CC(=C2)C)C(C)(C)C)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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